![molecular formula C20H21ClN2 B122545 8-Dechloro-9-chloro-N-methyl Desloratadine CAS No. 38092-88-5](/img/structure/B122545.png)
8-Dechloro-9-chloro-N-methyl Desloratadine
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Overview
Description
8-Dechloro-9-chloro-N-methyl Desloratadine is a Loratadine impurity . It is an isomer of N-Methyl Desloratadine with antianaphylactic and antihistaminic activity .
Molecular Structure Analysis
The molecular formula of 8-Dechloro-9-chloro-N-methyl Desloratadine is C20H21ClN2 . The exact mass is 310.1236763 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Dechloro-9-chloro-N-methyl Desloratadine include a molecular weight of 310.8 g/mol . The compound has a complexity of 425 and a topological polar surface area of 24.9 Ų .Scientific Research Applications
Proteomics Research
“8-Dechloro-9-chloro-N-methyl Desloratadine” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization.
Impurity Analysis
This compound is also known as an impurity of Desloratadine . In pharmaceutical research, impurities are substances inside a confined amount of liquid, gas, or solid, which differ from the chemical composition of the material or compound. Impurity analysis is crucial in the pharmaceutical industry to understand the impurities present, which helps in improving the quality of drugs.
Green Synthesis of Polysubstituted Quinolines
It has been evaluated for use during the study of effective water-mediated green synthesis of polysubstituted quinolines without energy expenditure . Quinolines are a class of organic compounds with various applications in medicinal chemistry, pharmaceuticals, and material science.
Mechanism of Action
properties
IUPAC Name |
14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOLUGQOGHZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546059 |
Source
|
Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dechloro-9-chloro-N-methyl Desloratadine | |
CAS RN |
38092-88-5 |
Source
|
Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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